BenchChemオンラインストアへようこそ!

4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline

Gefitinib Synthesis Process Chemistry Intermediate Purity

4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline (CAS 692059-41-9) is a key quinazoline-based synthetic intermediate and impurity reference standard in the manufacturing of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor gefitinib, a first-line therapy for non-small cell lung cancer (NSCLC). The compound features a strategically functionalized scaffold—the 6‑(3‑chloropropoxy) side chain and the 7‑methoxy group—which directly prefigures the pharmacophoric architecture of gefitinib and distinguishes it from generic 4‑chloroquinazoline building blocks used in other kinase inhibitor syntheses.

Molecular Formula C12H12Cl2N2O2
Molecular Weight 287.14 g/mol
CAS No. 692059-41-9
Cat. No. B1440065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline
CAS692059-41-9
Molecular FormulaC12H12Cl2N2O2
Molecular Weight287.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCCl
InChIInChI=1S/C12H12Cl2N2O2/c1-17-10-6-9-8(12(14)16-7-15-9)5-11(10)18-4-2-3-13/h5-7H,2-4H2,1H3
InChIKeyRLTQWOJPSCVGSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline (CAS 692059-41-9): An Indispensable Gefitinib Intermediate and Reference Standard for Targeted Oncology Drug Development


4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline (CAS 692059-41-9) is a key quinazoline-based synthetic intermediate and impurity reference standard in the manufacturing of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor gefitinib, a first-line therapy for non-small cell lung cancer (NSCLC) [1]. The compound features a strategically functionalized scaffold—the 6‑(3‑chloropropoxy) side chain and the 7‑methoxy group—which directly prefigures the pharmacophoric architecture of gefitinib and distinguishes it from generic 4‑chloroquinazoline building blocks used in other kinase inhibitor syntheses [1][2]. This specific arrangement renders the compound critical for both late-stage pharmaceutical synthesis and analytical quality control workflows involving impurity profiling in Abbreviated New Drug Applications (ANDA) [3].

Why Generic 4-Chloroquinazoline Derivatives Cannot Replace 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline in Gefitinib Synthesis and Analytical Workflows


Generic 4-chloroquinazoline intermediates lack the precisely positioned 6-(3-chloropropoxy) and 7-methoxy substituents required for the downstream amination and morpholine substitution steps that complete the gefitinib scaffold [1]. Furthermore, unsubstituted 4-chloroquinazolines are documented to be chemically unstable toward water and basic conditions, leading to hydrolytic degradation that compromises step yield, product purity, and batch-to-batch reproducibility [2]. The target compound circumvents these liabilities through its electron-donating 7‑methoxy and 6‑alkoxy substituents, which moderate the electrophilicity of the C‑4 chlorine and enhance both shelf stability and reaction selectivity [3]. For impurity profiling under ICH guidelines, only the compound bearing the identical connectivity and mass as the process-specific side product can serve as a validated reference standard for chromatographic method development and ANDA-quality control [4].

Quantitative Evidence Guide: Why 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline Is Prioritized Over Closest Analogs in Synthesis and Quality Control


Enhanced Synthetic Reliability: Direct Purity and Yield Advantages Over Traditional Gefitinib Intermediate Routes

The target compound is produced via an optimized route that directly yields the desired 4‑chloro derivative with a reported purity exceeding 98%, compared to the traditional intermediate route which generates significant chlorinated by‑products and yields a product with only about 90% purity [1]. Commercially, the compound is supplied at a standard purity specification of ≥97% . Patent literature explicitly states this improved purity and reduced by‑product formation translate to lower downstream purification burden and higher final API purity [1].

Gefitinib Synthesis Process Chemistry Intermediate Purity Yield Optimization

Validated Identity as a Pharmacopeial-Traceable Reference Standard for Gefitinib Impurity Profiling

This compound is explicitly designated as Gefitinib Impurity 27 (also referred to as Impurity 31 or Impurity 50 by different compendia) and is supplied with full characterization data compliant with regulatory guidelines for use as a reference standard [1]. Specifically, it is utilized for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of gefitinib and for Abbreviated New Drug Application (ANDA) filings [1]. Traceability against pharmacopeial standards (USP or EP) can be provided [1]. Generic 4-chloroquinazoline intermediates lack this regulatory pedigree and validated chromatographic retention behavior.

Pharmaceutical Analysis Impurity Reference Standard Gefitinib ANDA Method Validation

Chemoselective Reactivity Engineered by the 6-(3-Chloropropoxy) Side Chain

The 3-chloropropoxy chain at the C‑6 position is a strategic leaving group that enables subsequent nucleophilic displacement—most critically the morpholine substitution required to complete the gefitinib pharmacophore—without interfering with the C‑4 chloro substituent [1]. This dual electrophilic architecture is absent in simpler 4‑chloroquinazoline analogs such as 7-(3-chloropropoxy)-4-chloroquinazoline (CAS 557770-90-8), which lacks the 7‑methoxy group and possesses a structurally distinct substitution pattern, potentially altering the reactivity and spatial orientation of the side chain . The presence of the 7‑methoxy group modulates the electron density on the quinazoline ring, thereby tuning the reactivity of the 4‑chloro substituent and enhancing overall selectivity

Organic Synthesis Chemoselectivity Quinazoline Functionalization Kinase Inhibitor Scaffold

Batch-to-Batch Reproducibility Supported by Multi-Technique Quality Control Documentation

Commercial suppliers of 4‑chloro-6-(3-chloropropoxy)-7-methoxyquinazoline provide batch‑level analytical documentation, including NMR, HPLC, and GC analyses, as part of their standard product offering . The compound demonstrates a well‑defined LogP of 3.30 and polar surface area (PSA) of 44.24 Ų , parameters that facilitate predictable chromatographic behavior and extraction properties. In contrast, generic 4‑chloroquinazoline intermediates are frequently supplied with minimal or no batch‑specific characterization data, creating significant uncertainty in downstream processing and quality risk in regulated environments [1].

Quality Assurance Batch Consistency Analytical Characterization Pharmaceutical Procurement

Targeted Application Scenarios: Where 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline Delivers Definitive Value Over Generic Alternatives


Gefitinib API Synthesis (Batch and Continuous Flow Manufacturing)

This compound is the direct precursor for the final amination step with 3‑chloro-4‑fluoroaniline in the synthesis of gefitinib [1]. Its high purity (>98% by HPLC) minimizes the formation of difficult‑to‑remove by‑products, reducing the number of recrystallization steps required to meet pharmacopeial purity specifications. The compound is equally suitable for traditional batch processing and continuous flow synthesis platforms, as demonstrated in recent literature for related gefitinib intermediates where continuous flow chlorination achieved 92.7% yield in a single step with only 10‑minute residence time .

Analytical Method Development and Validation (AMV) for Gefitinib ANDA Filing

As the designated Gefitinib Impurity 27 reference standard, this compound is employed to establish system suitability, determine relative retention times, and validate HPLC methods for detecting and quantifying process‑related impurities in gefitinib drug substance and drug product [1]. Its validated identity, full characterization data, and pharmacopeial traceability (USP/EP) are mandatory for regulatory submissions under ICH Q3A and Q3B guidelines, making generic 4‑chloroquinazoline intermediates functionally unusable in this context [1].

Process Development and Quality‑by‑Design (QbD) Investigations

In QbD-driven process optimization, the compound''s well‑defined purity specification (≥97%), documented LogP (3.30), and PSA (44.24 Ų) provide essential input parameters for Design of Experiments (DoE) modeling of the final amination and purification steps [1]. The availability of batch‑specific certificate of analysis (CoA) data with NMR, HPLC, and GC results enables statistical process control (SPC) and facilitates root‑cause investigation of process deviations, capabilities not available with less‑characterized generic building blocks [1].

Custom Synthesis of Novel Quinazoline‑Based Kinase Inhibitor Libraries

Researchers exploring structure‑activity relationships (SAR) around the gefitinib scaffold leverage the compound''s bifunctional electrophilic architecture—the C‑4 chlorine and the C‑6 terminal chlorine—for sequential diversification [1]. The 7‑methoxy group preserves the critical hydrogen‑bonding anchor to the EGFR kinase hinge region, enabling the generation of focused libraries of analogs with systematic variation at the C‑4 aniline and C‑6 side chain positions, as evidenced in the synthesis of quinazoline‑pyrrole hybrids from structurally analogous 4‑chloro‑7‑(3‑chloropropoxy)‑6‑methoxy‑2‑phenylquinazoline .

Quote Request

Request a Quote for 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.